Fenoldopam-d4 Mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

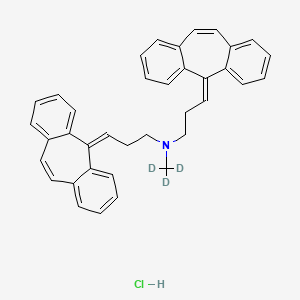

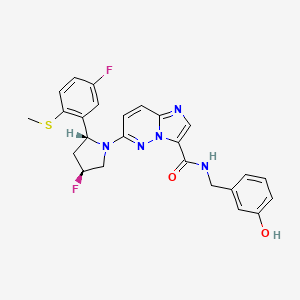

Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a benzazepine derivative that acts as a selective dopamine D1 receptor agonist. It is primarily used as an antihypertensive agent for the short-term management of severe hypertension, particularly in emergency situations where rapid but reversible reduction of blood pressure is required .

Preparation Methods

The synthesis of Fenoldopam-d4 Mesylate involves the incorporation of deuterium atoms into the Fenoldopam molecule. . Industrial production methods typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions

Scientific Research Applications

Fenoldopam-d4 Mesylate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Fenoldopam.

Biology: Employed in studies investigating dopamine receptor signaling pathways.

Medicine: Utilized in clinical research to evaluate its efficacy and safety in managing hypertension and its potential reno-protective effects

Industry: Applied in the development of new antihypertensive drugs and in the study of drug interactions.

Mechanism of Action

Fenoldopam-d4 Mesylate exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and a subsequent decrease in blood pressure. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP levels, which results in the relaxation of vascular smooth muscle .

Comparison with Similar Compounds

Fenoldopam-d4 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Fenoldopam Mesylate: The non-deuterated form, used for similar therapeutic purposes.

Dopamine: A naturally occurring neurotransmitter with broader receptor activity.

Sodium Nitroprusside: Another antihypertensive agent used in emergency settings but associated with thiocyanate toxicity

This compound stands out due to its selective receptor activity and improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Properties

Molecular Formula |

C17H20ClNO6S |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |

InChI |

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |

InChI Key |

CVKUMNRCIJMVAR-ZHTTVBFJSA-N |

Isomeric SMILES |

[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)